Miproxifen phosphate

Description

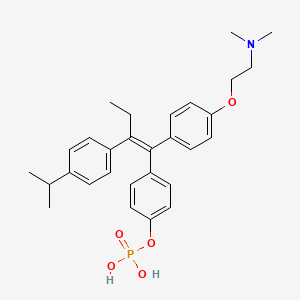

Structure

3D Structure

Properties

Molecular Formula |

C29H36NO5P |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28- |

InChI Key |

QZUHFMXJZOUZFI-ZIADKAODSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |

Synonyms |

4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate TAT 59 TAT-59 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Miproxifen Phosphate

Advanced Synthetic Strategies for Miproxifen Phosphate (B84403) and Related Phosphate Prodrugs

The synthesis of phosphate ester prodrugs from hydroxyl-containing parent molecules is a cornerstone of medicinal chemistry, aimed at overcoming poor aqueous solubility. magtech.com.cnresearchgate.net Phosphorylation of the phenolic hydroxyl group is the key transformation in converting a molecule like miproxifen into its phosphate prodrug, miproxifen phosphate.

General synthetic strategies for creating such phosphate prodrugs typically involve the reaction of the parent alcohol or phenol (B47542) with a suitable phosphorylating agent. magtech.com.cn The choice of reagent is critical and depends on the complexity of the substrate molecule. Common classes of phosphorylating agents include:

Tetracoordinated P(V) compounds: These are powerful reagents, often derivatives of phosphoric acid, used for direct phosphorylation.

Tricoordinated P(III) compounds: These reagents, such as phosphites, are first reacted with the hydroxyl group and then oxidized to the phosphate (P(V)) state in a subsequent step.

H-phosphonate esters: This method involves the formation of an H-phosphonate intermediate which is then oxidized to the phosphate. magtech.com.cn

A common challenge in the chemical synthesis of phosphate esters is achieving high regioselectivity, especially in complex molecules with multiple hydroxyl groups. umich.edu This often necessitates the use of protecting groups to ensure that only the desired hydroxyl group is phosphorylated. umich.edu The reaction conditions, including the choice of base and solvent, are optimized to maximize yield and purity. For instance, the synthesis of some phosphate prodrugs has been successfully achieved using a strong base like sodium hydride. magtech.com.cn

The "ProTide" technology, although developed for nucleoside analogues, offers advanced strategies that can be conceptually applied to other drug classes. This approach masks the phosphate group with an amino acid ester and an aryl moiety, creating a phosphoramidate. nih.govrsc.org Two primary synthetic routes for these complex prodrugs involve either a one-pot reaction with a dichloridate intermediate or a stepwise approach where the phenol and amino acid ester are added sequentially. nih.gov These advanced methods highlight the ongoing innovation in phosphate prodrug synthesis to enhance cellular delivery and activation. acs.org

Design and Elucidation of this compound Structural Analogues for Research Applications

The development of structural analogues of SERMs like miproxifen is crucial for probing structure-activity relationships (SAR) and understanding their mode of action. Miproxifen belongs to the triphenylethylene (B188826) class of nonsteroidal antiestrogens, which also includes tamoxifen (B1202) and clomiphene. nih.govnih.gov Analogues are typically designed by making systematic modifications to the core structure and evaluating the impact on biological activity, such as binding affinity for the estrogen receptor (ER).

Key structural modifications for triphenylethylene-based SERMs often involve:

Alteration of the side chain: The nature of the amine-containing side chain is critical for antiestrogenic activity. Modifications to its length, bulk, and basicity can significantly alter the pharmacological profile.

Substitution on the phenyl rings: Introducing different substituents (e.g., hydroxyl, halogen, alkyl groups) on the phenyl rings can modulate receptor affinity and tissue selectivity.

Stereochemistry: The geometric isomerism (E vs. Z isomers) of the triphenylethylene core is a determining factor for activity. For example, the E-isomer of 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) has a much higher affinity for the ER than the Z-isomer.

The goal of designing these analogues is often to dissociate the agonistic and antagonistic properties of SERMs in different tissues. For example, while tamoxifen is an antagonist in breast tissue, it acts as an agonist in the endometrium. bioscientifica.com Research on analogues, such as the steroidal antiestrogen (B12405530) fulvestrant (B1683766) (ICI 182,780) or benzopyran derivatives like EM-800, has led to the discovery of "pure" antiestrogens that are devoid of agonist activity. bioscientifica.com These compounds, which often feature bulky side chains, function by down-regulating and degrading the estrogen receptor. bioscientifica.com

The table below summarizes key structural classes of antiestrogens and their characteristic features, providing a framework for the rational design of novel analogues.

| Antiestrogen Class | Core Structure | Example Compound(s) | Key Structural Features |

| Triphenylethylenes | Nonsteroidal | Miproxifen, Tamoxifen, Clomiphene | Possess a 1,2-diphenyl-1-but-1-ene core with a basic amine side chain. nih.govnih.gov |

| Benzopyrans | Nonsteroidal | EM-800 | A nonsteroidal core designed to achieve pure antiestrogenic activity. bioscientifica.com |

| Substituted Estradiols | Steroidal | Fulvestrant (ICI 182,780), RU 58668 | Estradiol backbone with a long, bulky side chain (e.g., 7α-alkylsulfinyl) that promotes ER degradation. bioscientifica.com |

Chemoinformatic and Computational Approaches to this compound Chemical Space

Computational and chemoinformatic methods are indispensable tools for exploring the chemical space of SERMs like this compound and for guiding the design of new analogues. These approaches allow researchers to predict how structural modifications will affect a molecule's interaction with its biological target, the estrogen receptor.

Molecular Docking: This technique simulates the binding of a ligand (e.g., the active metabolite of miproxifen) into the ligand-binding pocket (LBP) of the estrogen receptor. By calculating the binding energy and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict the binding affinity of novel analogues. This helps prioritize which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with ER binding or functional activity, QSAR models can predict the activity of untested molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the ER. This model serves as a 3D template for virtual screening of large compound libraries to identify new potential SERMs with diverse chemical scaffolds.

These computational studies are often integrated with experimental data. For example, research has shown that the activity of the estrogen receptor's activation functions (AF1 and AF2) can be regulated by phosphorylation, which can be triggered by growth factor signaling pathways. bioscientifica.com Computational models can help elucidate how the binding of different ligands (estrogens vs. antiestrogens) influences the receptor's conformation and its susceptibility to such post-translational modifications, thereby providing a deeper understanding of the agonist versus antagonist effects of SERMs. bioscientifica.com

Molecular and Cellular Mechanisms of Action for Miproxifen Phosphate

Estrogen Receptor Modulation and Antagonism by Miproxifen Phosphate (B84403)

The primary mechanism of action of miproxifen is its role as an antagonist of estrogen receptors (ERs) patsnap.com. This antagonism is relevant to its intended application in treating estrogen receptor-positive breast cancers researchgate.net. Selective estrogen receptor modulators like miproxifene (B129615) interact with ERs, influencing their activity in a tissue-specific manner.

Investigational Techniques for Receptor Binding and Selectivity Profiling

While miproxifen is characterized as an estrogen receptor antagonist patsnap.com, the specific investigational techniques used for determining its receptor binding affinity and selectivity profile for estrogen receptor subtypes (ERα and ERβ) were not detailed in the provided search results. Typically, such studies involve in vitro competitive binding assays using labeled ligands and recombinant receptors to determine binding constants and assess selectivity.

Analysis of Downstream Signaling Pathway Perturbations

As an estrogen receptor antagonist, miproxifene is expected to interfere with estrogen-mediated signaling pathways that promote the proliferation of breast cancer cells researchgate.netnih.gov. The binding of miproxifene to ERs likely modulates the recruitment of coactivator and corepressor proteins, thereby altering the transcription of estrogen-responsive genes. However, specific details regarding which downstream signaling pathways are perturbed by miproxifene and the analytical techniques employed to study these perturbations were not provided in the search results.

Identification and Validation of Other Potential Molecular Targets of Miproxifen Phosphate

Beyond its primary interaction with estrogen receptors, the potential for this compound or its active metabolite to interact with other molecular targets has been considered.

Enzymatic Interaction Studies and Inhibition Kinetics

The conversion of this compound to the active miproxifene involves enzymatic hydrolysis nii.ac.jpresearchgate.net. This indicates an interaction with enzymes responsible for cleaving the phosphate group. However, the specific enzymes involved in this metabolic conversion and detailed enzymatic interaction studies or inhibition kinetics data for this compound or miproxifene with these or other enzymes were not described in the search results.

Protein-Protein Interaction Modulations

Protein-protein interactions are fundamental to cellular processes, including those influenced by nuclear receptors like ERs nih.gov. While SERMs are known to modulate interactions between ERs and coregulatory proteins, specific information detailing how miproxifen or this compound modulates protein-protein interactions, either related to or independent of estrogen receptor signaling, was not found in the provided search results. General discussions on phosphate involvement in protein interactions exist nih.govrsc.orgwalshmedicalmedia.comnih.gov, but are not specific to this compound.

Subcellular Distribution and Compartmentalization Dynamics of this compound in Cellular Models

Studies involving the administration of this compound using iontophoretic techniques in breast cancer models have provided some insight into its distribution at the tissue level. Autoradiography imaging confirmed the direct delivery of this compound to the milk ducts researchgate.net. This method resulted in significantly higher local drug concentrations in mammary tissue compared to oral administration, with relatively low plasma concentrations researchgate.netnih.gov. This suggests that the compound, or its active metabolite, can be delivered and localized within specific tissue compartments. However, detailed information on the subcellular distribution and dynamic compartmentalization within individual cells (e.g., localization in the nucleus, cytoplasm, or other organelles) of this compound or miproxifene was not extensively available in the provided search results. The conversion of the prodrug to the active metabolite would precede the intracellular actions of miproxifene nii.ac.jpresearchgate.net.

Preclinical Pharmacological Investigations of Miproxifen Phosphate in Non Human Models

In Vitro Cellular and Tissue-Based Research Methodologies

In vitro studies utilizing cellular and tissue-based models are fundamental in the preclinical assessment of drug candidates like miproxifen phosphate (B84403). These methodologies allow for controlled investigations into the direct effects of the compound at the cellular and tissue levels, providing insights into its mechanisms of action and potential efficacy.

Cell-Based Assays for Proliferation, Apoptosis, and Phenotypic Changes

Cell-based assays are widely used to evaluate the impact of compounds on key cellular processes such as proliferation, apoptosis (programmed cell death), and changes in cell phenotype. The balance between cell proliferation and apoptosis is crucial for normal tissue homeostasis and is often dysregulated in diseases like cancer. bdbiosciences.com Various methods exist to assess these processes, including flow cytometry, immunohistochemistry, cell imaging, and Western blot. bdbiosciences.com Apoptosis can be detected by changes in the plasma membrane, such as the translocation of phosphatidylserine, which can be identified using Annexin V binding assays. bdbiosciences.com Markers like Ki67 and histone H3 pSer28 are used in proliferation studies and can be combined with other markers for more comprehensive analysis. bdbiosciences.com While the search results discuss these general methodologies and their importance in preclinical drug screening, specific detailed findings for miproxifen phosphate in every type of cell-based assay for proliferation, apoptosis, and phenotypic changes were not extensively provided. However, the application of such assays is standard practice in evaluating compounds like this compound, particularly in the context of its investigation as an anti-estrogen drug for breast cancer. mdpi.com

Organotypic Culture and Tissue Slice Studies

Organotypic tissue slice cultures and organoids represent ex vivo models that aim to preserve the complex three-dimensional structure and cellular interactions of native tissue, offering a more physiologically relevant environment compared to dissociated cell cultures. researchgate.netnih.govprotocols.io Tissue slices, typically cut thinly (around 300 µm), can be cultured for several days while maintaining their architecture. researchgate.netnih.gov This approach allows for the investigation of cellular behavior within a multicellular context and is accessible for visualization and staining. researchgate.netnih.gov Organotypic brain slice cultures, for instance, are used to study neurodevelopmental and neurodegenerative disorders and synaptic plasticity. protocols.io They can also be utilized to evaluate the effects of test drugs on tumor growth and invasion in a system that mimics the in vivo situation. nih.gov While the search results describe the utility of organotypic tissue slice cultures in preclinical research, including their use in studying drug effects, specific applications of this methodology directly involving this compound were not detailed in the provided snippets.

In Vivo Animal Model Systems for this compound Research

In vivo animal models are indispensable for evaluating the pharmacological activity and disposition of drug candidates in a complex biological system. These models allow researchers to study the effects of compounds in a living organism, considering factors such as systemic circulation, metabolism, and excretion.

Establishment and Characterization of Disease Models in Relevant Species

The establishment and characterization of appropriate disease models in relevant animal species are crucial for evaluating the efficacy of a compound in a preclinical setting. For this compound, which has been investigated as an anti-estrogen drug, relevant models would include those mimicking hormone-sensitive cancers, such as breast cancer. mdpi.compharmacytimes.comnih.gov Studies have utilized canine and murine breast cancer models to evaluate the delivery and effects of this compound (TAT-59). mdpi.com In these models, a novel electromotive enhanced drug administration (EMDA) device was developed for administering the drug into mammary ducts via the nipple. mdpi.com This technique was found to be feasible and resulted in significantly higher local drug concentrations compared to oral administration in canine and murine models. mdpi.com

Investigational Approaches to this compound Disposition (Absorption, Distribution, Metabolism, Excretion) in Preclinical Models

Investigational approaches to drug disposition, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are fundamental in preclinical research to understand how an organism handles a drug. pitt.edumsdvetmanual.comsrce.hrnuvisan.com These studies are crucial for predicting drug behavior in humans and identifying potential safety concerns. pitt.edunuvisan.com Preclinical ADME studies are typically conducted in relevant animal species such as rats, mice, and dogs. biotechfarm.co.ilpitt.edunih.gov

Absorption studies evaluate how much and how quickly a drug enters the bloodstream, which can occur via various routes including the gastrointestinal tract, skin, and at injection sites. msdvetmanual.comsrce.hr Solubility is a primary factor influencing absorption. msdvetmanual.com For this compound (TAT-59), studies in rats using iontophoresis for delivery to mammary ducts demonstrated facilitated transfer across the epidermis. nih.govresearchgate.net Autoradiography confirmed direct delivery to lactation ducts following this administration method. nih.gov In vitro diffusion studies using Franz diffusion cells showed facilitated TAT-59 transfer in rat epidermis compared to human breast epidermis. researchgate.net

Distribution studies examine where the drug travels within the body and how quickly and extensively it is distributed to tissues and organs. msdvetmanual.comsrce.hr Distribution occurs via the bloodstream and can be influenced by factors such as the drug's water solubility and the presence of receptor sites. msdvetmanual.com

Metabolism involves the biochemical breakdown of the drug in the body, primarily by enzymes, particularly in the liver. msdvetmanual.comsrce.hr This process can lead to the formation of metabolites, which may be active or inactive. srce.hr

Excretion is the process by which the drug and its metabolites are eliminated from the body, mainly through urine and feces. biotechfarm.co.ilmsdvetmanual.comsrce.hr The route and rate of excretion can be influenced by the drug's properties and the animal's condition. msdvetmanual.com Studies comparing different administration methods of this compound (TAT-59) in rats showed that plasma concentrations of both TAT-59 and its active metabolite, DP-TAT-59, were lower following systemic (IP) treatment compared to local delivery via a drug delivery system. nih.gov The DDS approach delivered DP-TAT-59 to ductal lesions, indicating localized distribution. researchgate.net

Preclinical ADME studies often involve analytical methods to determine the concentrations of the parent compound and its metabolites in biological samples like tissues and excreta. pitt.edu Radiolabeling drug candidates (e.g., with 14C or 3H) is a technique used for precise tracking and quantification of drug metabolism, distribution, and elimination. nuvisan.com These studies provide valuable pharmacokinetic insights and help assess potential toxicities. nuvisan.com

The following table summarizes some of the preclinical findings related to this compound disposition and delivery:

| Study Model | Administration Method | Key Finding | Source |

| Canine and Murine Breast Cancer Models | Electromotive Enhanced Drug Administration (EMDA) into mammary ducts | Feasible, resulted in significantly higher local drug concentrations vs. oral. | mdpi.com |

| Rat Epidermis | Iontophoresis | Increased delivery of this compound to lactation ducts. | pharmacytimes.comnih.gov |

| Rat (Systemic IP vs. DDS) | Systemic (IP) vs. Drug Delivery System (DDS) | Lower plasma concentrations of TAT-59 and DP-TAT-59 with DDS vs. IP. | nih.gov |

| Rat Epidermis (In vitro) | Franz diffusion cells | Facilitated TAT-59 transfer compared to human breast epidermis. | researchgate.net |

Comparative Preclinical Studies of this compound with Reference Compounds

Preclinical investigations in non-human models have explored the pharmacological profile of this compound, including comparisons of different administration routes to optimize its delivery and efficacy. These studies provide insights into the potential advantages of targeted delivery methods for this compound in the context of breast cancer treatment. Additionally, comparative preclinical studies involving other selective estrogen receptor modulators (SERMs), such as tamoxifen (B1202) and raloxifene (B1678788), utilizing various formulations and delivery systems, offer valuable context regarding strategies to enhance drug performance in preclinical settings.

Comparative studies focusing on this compound (also known as TAT-59) have primarily investigated the impact of innovative drug delivery systems compared to traditional systemic administration routes. One notable approach has been the application of iontophoresis, a technique using electrical stimulation to enhance drug transfer. Studies in rat epidermis demonstrated that iontophoretic delivery of this compound to the nipple improved its efficacy against ductal tumors when compared to systemic delivery, such as intraperitoneal (IP) administration wikipedia.orgwikipedia.orgmims.com. This method facilitated the transfer of TAT-59 and resulted in lower plasma concentrations of both TAT-59 and its active metabolite, DP-TAT-59, compared to IP administration wikipedia.orgwikipedia.orgmims.com. Further research in canine and murine breast cancer models indicated that iontophoretic delivery led to significantly higher local drug concentrations in mammary tissue compared with oral administration mims.com. Specifically, transpapillary iontophoresis achieved a 3-fold higher drug concentration in the mammary tissue and allowed for a 6-fold lower dose compared to the oral route to achieve comparable tissue concentrations mims.com. These findings suggest that localized delivery of this compound can enhance drug availability at the target site while potentially reducing systemic exposure.

While direct head-to-head preclinical efficacy comparisons of this compound against other reference SERMs like tamoxifen or raloxifene in the same study models are less commonly reported in the examined literature focusing on delivery methods, comparative studies evaluating different formulations or delivery routes of these reference compounds against their standard administration provide relevant context on strategies for improving SERM performance in preclinical models. For instance, an emu oil-enhanced transfersomal formulation of a tamoxifen metabolite demonstrated equivalent efficacy to oral tamoxifen in reducing tumor volume and necrosis in mouse models, with the advantage of lower plasma concentrations nih.gov. Similarly, a raloxifene gel formulation showed significantly greater bioavailability (2.77 times) compared to oral raloxifene and exhibited a substantial antitumor effect in chemically induced breast cancer models in rodents wikipedia.orgwikipedia.orgwikipedia.org. Percutaneous gel formulations of 4-hydroxytamoxifen (B85900), an active metabolite of tamoxifen, have also been shown to effectively regulate local tumor proliferation with lower systemic exposure compared to oral tamoxifen in clinical settings, building upon preclinical rationale nih.gov. These studies collectively highlight the preclinical efforts to enhance the therapeutic index of SERMs through optimized delivery, a strategy also demonstrated with this compound.

The following tables summarize key findings from these comparative preclinical investigations:

Table 1: Comparative Pharmacokinetics of this compound Delivery in Animal Models

| Delivery Method (this compound) | Comparison Route (this compound) | Animal Model | Key Finding (Plasma Concentration) | Citation |

| Iontophoretic Delivery | Intraperitoneal (IP) Administration | Rat epidermis | Lower plasma concentrations of TAT-59 and DP-TAT-59 | wikipedia.orgwikipedia.orgmims.com |

| Iontophoretic Delivery | Oral Administration | Canine, Murine | Significantly higher local drug concentrations in mammary tissue | mims.com |

| Transpapillary Iontophoresis | Oral Route | Not specified | 3-fold higher mammary tissue concentration at 6-fold lower dose | mims.com |

Table 2: Comparative Preclinical Findings with Reference Compounds (Illustrative Examples)

| Compound (Formulation/Delivery) | Comparison Route/Formulation | Animal Model(s) | Key Finding | Citation |

| Tamoxifen Metabolite (Transfersomal) | Oral Tamoxifen | Mouse breast cancer model | Equivalent efficacy in reducing tumor volume/necrosis; lower plasma levels | wikipedia.orgwikipedia.orgnih.govnih.gov |

| Raloxifene (Gel Formulation) | Oral Raloxifene | Rodents (DMBA-induced breast cancer model) | 2.77 times greater bioavailability; substantial antitumor effect | wikipedia.orgwikipedia.orgwikipedia.org |

These preclinical comparative studies underscore the importance of delivery strategies in optimizing the pharmacological activity of SERMs like this compound and provide a basis for exploring advanced delivery methods to improve therapeutic outcomes and potentially minimize systemic exposure.

Structure Activity Relationship Sar and Investigational Optimization of Miproxifen Phosphate Analogues

Computational Chemistry and Molecular Modeling for Miproxifen Phosphate (B84403) SAR Analysis

Computational chemistry and molecular modeling are pivotal in understanding the structure-activity relationship (SAR) of Miproxifen phosphate and its analogues at a molecular level. ui.ac.idwiley.com These in silico methods provide insights into the binding interactions between the ligands and the estrogen receptor (ER), guiding the design of more potent and selective compounds. nih.govnih.gov

Molecular dynamics (MD) simulations are employed to characterize the binding sites and interaction energies of this compound analogues with both ERα and ERβ. peerj.commdpi.com These simulations can reveal the conformational changes in the receptor upon ligand binding and highlight key amino acid residues involved in the interaction. peerj.com For instance, MD simulations can elucidate the role of specific hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex, explaining differences in binding affinity among analogues. nih.govpeerj.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool used to build predictive models of biological activity based on the structural and molecular properties of the compounds. ui.ac.idfrontiersin.org By correlating various physicochemical descriptors of this compound derivatives with their observed biological activities, QSAR models can identify the key structural features that govern their efficacy and selectivity. ui.ac.id These models are instrumental in designing new analogues with potentially improved pharmacological profiles. frontiersin.org

Homology modeling is utilized when the crystal structure of the target receptor is unavailable. nih.gov By building a model of the ER based on the known structures of related proteins, researchers can perform docking studies to predict the binding modes of this compound and its analogues. nih.gov These docking studies, combined with an analysis of the electrostatic and steric properties of the binding pocket, help in understanding the structural requirements for optimal ligand binding.

The integration of these computational approaches allows for a detailed exploration of the SAR of this compound, providing a rational basis for the design of new derivatives with enhanced therapeutic potential. nih.govacs.org

Rational Design Principles for this compound Structural Modifications

The rational design of this compound analogues is a methodical process aimed at optimizing its therapeutic properties by making specific structural modifications. nih.govlongdom.orgresearchgate.net This approach relies on a deep understanding of the compound's structure-activity relationship (SAR) and the molecular interactions with its target, the estrogen receptor (ER). nih.govmesamalaria.org

A key principle in the rational design of SERMs like this compound is the modification of the basic side chain. rsc.org The nature and orientation of this side chain are critical in determining the tissue selectivity and the balance between agonistic and antagonistic activities. rsc.org For example, introducing different amine moieties can influence the interaction with specific amino acid residues in the ER ligand-binding domain, thereby modulating the receptor's conformational state and its interaction with co-regulator proteins. rsc.org

Another important strategy involves the modification of the core scaffold to enhance binding affinity and selectivity for ER subtypes (ERα and ERβ). rsc.org This can be achieved by introducing various substituents on the aromatic rings of the triphenylethylene (B188826) core, which is characteristic of many SERMs. researchgate.net These modifications can alter the electronic and steric properties of the molecule, leading to improved interactions with the receptor. For instance, the replacement of a phenolic hydroxyl group with a boronic acid functional group has been shown to enhance ERα binding and degradation. researchgate.net

Bioisosteric replacement is a common tactic where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. nih.gov In the context of this compound, this could involve substituting parts of the molecule to enhance metabolic stability or to fine-tune its interaction with the ER.

The ultimate goal of these rational design strategies is to develop new this compound analogues with improved efficacy, better tissue selectivity, and a more favorable safety profile for potential therapeutic applications. rsc.orgrsc.org

High-Throughput Screening and Combinatorial Approaches in this compound Derivative Research

High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that accelerate the discovery and optimization of novel this compound derivatives. wikipedia.orgnih.govbmglabtech.com These methods allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the efficiency of identifying new leads with desired biological activities. openaccessjournals.comfortunepublish.com

Combinatorial Chemistry

Combinatorial chemistry enables the synthesis of a vast number of structurally diverse molecules in a systematic and rapid manner. wikipedia.org This is often achieved through techniques like parallel synthesis or split-mix synthesis. openaccessjournals.comwikipedia.org In the context of this compound, a combinatorial library could be generated by systematically varying the substituents on the triphenylethylene scaffold. nih.gov For example, different functional groups could be introduced at various positions on the phenyl rings or the side chain, leading to a large collection of analogues. snv63.ru The design of these libraries is crucial and often guided by computational models to maximize chemical diversity and the likelihood of finding potent compounds. fortunepublish.com

High-Throughput Screening (HTS)

Once a combinatorial library of this compound derivatives is synthesized, HTS is employed to rapidly screen these compounds for their ability to bind to and modulate the estrogen receptor. wikipedia.orglunenfeld.ca HTS platforms utilize automated systems, including robotics and sensitive detectors, to perform millions of biochemical or cellular assays in a short period. wikipedia.orgmedinadiscovery.com

For this compound research, HTS assays could include:

Binding Assays: To measure the affinity of the compounds for ERα and ERβ. bmglabtech.com

Reporter Gene Assays: To determine whether the compounds act as agonists or antagonists of the estrogen receptor by measuring the expression of a reporter gene under the control of an estrogen response element. bmbreports.org

Cell Proliferation Assays: To assess the effect of the compounds on the growth of estrogen-dependent cancer cell lines. rsc.org

The data generated from HTS is substantial and requires sophisticated data analysis methods to identify "hits"—compounds that exhibit the desired activity. wikipedia.org These hits then undergo further investigation and optimization. bmglabtech.com The integration of combinatorial chemistry and HTS creates a powerful engine for drug discovery, enabling the efficient exploration of the chemical space around the this compound scaffold to identify new and improved SERMs. nih.govnih.gov

Interactive Data Table of Research Findings

| Compound/Analogue | Modification Strategy | Key Finding | Reference |

| GLL398 | Replacement of phenolic hydroxyl with boronic acid | Stronger binding to ERα and potent degradation of ERα in MCF-7 cells. | researchgate.net |

| Selenophene derivatives | Introduction of a basic side chain (BSC) | Increased binding affinity and antagonist potency. | rsc.org |

| Compound 16c (selenophene derivative) | Specific BSC modification | Excellent antagonist activity for ERα (IC50 = 13 nM). | rsc.orgrsc.org |

| Auranofin analogues | Variation of thiol and phosphine (B1218219) ligands | Up to 65-fold higher bacterial inhibition than auranofin. | nih.gov |

| 3-phenylcoumarin derivative 1 | Virtual combinatorial chemistry design | Potent MAO-B inhibitor (IC50 = 56 nM). | frontiersin.org |

Advanced Methodological Innovations in Miproxifen Phosphate Research

Novel Drug Delivery System Investigations for Miproxifen Phosphate (B84403) (e.g., Iontophoresis)

Research into miproxifen phosphate has explored novel drug delivery systems (DDS) to enhance its therapeutic efficacy, particularly in localized treatment scenarios. Iontophoresis has emerged as a prominent technique in this area. Iontophoresis is a non-invasive method that uses a mild electric current to drive charged drug molecules across biological membranes, such as the skin. electrotherapy.orgmdpi.com This technique is being investigated for its potential to deliver this compound directly to target tissues, minimizing systemic exposure. researchgate.netnih.gov

Other novel delivery routes and formulations examined in the context of breast cancer medications, including this compound, encompass transdermal patches, transfersomal formulations, nanogels, microneedles, and liposome (B1194612) nanoparticles. pharmacytimes.com These approaches aim to improve localized drug concentrations and reduce systemic side effects. pharmacytimes.comnih.gov

Mechanisms of Enhanced Localized Delivery

The enhanced localized delivery of this compound via iontophoresis is primarily attributed to electrokinetic phenomena: electromigration and electroosmosis. nih.govmdpi.com Electromigration involves the movement of charged drug ions under the influence of an electric field, where ions are repelled by an electrode of the same charge and attracted by an electrode of the opposite charge. electrotherapy.orgnih.govmdpi.com Electroosmosis refers to the bulk flow of solvent induced by the electric field, which can also carry drug molecules across the membrane. nih.govmdpi.com

In the context of delivering this compound through the mammary ducts, iontophoresis applied to the nipple has been shown to facilitate drug transfer. researchgate.netnih.goveurjbreasthealth.com This method leverages the natural ducts as a pathway for targeted delivery to the mammary tissue. researchgate.netnih.gov Autoradiography imaging has confirmed the direct delivery of this compound (also referred to as TAT-59) to the lactation ducts using this iontophoretic approach. researchgate.netnih.govnih.goveurjbreasthealth.comeurjbreasthealth.com

Comparative Research on Systemic Versus Localized Exposure in Preclinical Models

Preclinical studies have compared the systemic and localized exposure of this compound when administered via novel delivery systems, such as iontophoresis, versus systemic routes like oral administration. Research using rat epidermis demonstrated that iontophoresis facilitated the transfer of this compound. researchgate.netnih.goveurjbreasthealth.comeurjbreasthealth.com

A study in canine and murine breast cancer models utilizing an electromotive enhanced drug administration (EMDA) device to administer this compound (TAT-59) into mammary ducts via the nipple showed significantly higher local drug concentrations compared to oral administration. nih.govmdpi.com

Furthermore, studies have indicated that iontophoretic administration of this compound resulted in quite low plasma concentrations of both the parent drug and its active metabolite, DP-TAT-59. researchgate.netnih.govpatsnap.com The area under the curve (AUC) value of DP-TAT-59 in the mammary tissue was approximately three times higher with this localized delivery method compared to oral administration, despite using a six-fold lower dose. nih.govpatsnap.com This suggests that localized delivery via iontophoresis can achieve higher drug availability at the target site while minimizing systemic exposure. researchgate.netnih.govpharmacytimes.compatsnap.com

The following table summarizes key findings from comparative preclinical research:

| Administration Method | Target Tissue Concentration (Relative AUC of DP-TAT-59) | Systemic Exposure (Plasma Concentration) | Dose Compared to Oral |

| Iontophoresis (via nipple) | ~3x higher in mammary tissue nih.govpatsnap.com | Quite low researchgate.netnih.govpatsnap.com | 6-fold lower nih.govpatsnap.com |

| Oral Administration | Lower in mammary tissue nih.govpatsnap.com | Higher nih.govpatsnap.com | Higher nih.govpatsnap.com |

Theoretical Frameworks and Future Research Directions for Miproxifen Phosphate

Emerging Hypotheses on Miproxifen Phosphate's Broader Biological Implications

Beyond its established role as an estrogen antagonist, emerging hypotheses regarding this compound's broader biological implications could stem from its chemical structure as an aryl phosphate (B84403) and its potential interactions with various biological systems. nih.gov While research specifically detailing broad biological implications is limited, the phosphate moiety itself is integral to numerous biological processes, including energy transfer, signal transduction, and nucleic acid structure. wikipedia.orgnih.govepa.gov Theoretical investigations could explore if this compound or its metabolites interact with phosphate-binding proteins or influence phosphate homeostasis pathways, potentially leading to effects beyond estrogen receptor modulation. nih.govnih.govnih.gov Given its exploration in targeted delivery systems, hypotheses may also emerge regarding its potential to influence cellular uptake mechanisms or interact with specific cell membrane components. researchgate.netpatsnap.comnii.ac.jp

Unexplored Research Avenues and Biological Systems for this compound Investigation

Several unexplored research avenues and biological systems warrant investigation for this compound. While breast cancer has been a primary focus, its potential in other hormone-sensitive cancers or conditions influenced by estrogen signaling could be explored. researchgate.netpatsnap.comgoogle.com The application of this compound in different drug delivery systems beyond iontophoresis could also be a fruitful area of research. researchgate.netpatsnap.comnii.ac.jp Furthermore, investigating its potential interactions with other cellular pathways or molecular targets, distinct from estrogen receptors, could reveal novel therapeutic possibilities or provide a more comprehensive understanding of its pharmacological profile. google.com Research into its effects on different cell types and tissues, even those not traditionally considered hormone-sensitive, could uncover unexpected biological activities.

Methodological Advancements Needed for Comprehensive this compound Characterization

Comprehensive characterization of this compound and its biological interactions necessitates advancements in analytical methodologies. While standard techniques for chemical characterization are applicable to phosphate compounds, more sophisticated methods may be required to fully understand its behavior in complex biological matrices. uran.uacolby.edunih.govresearchgate.net Techniques for studying drug-receptor interactions, cellular uptake, intracellular localization, and metabolic fate with high sensitivity and specificity are crucial. Advanced mass spectrometry-based approaches, high-resolution imaging techniques, and in vitro and in vivo models that accurately mimic human physiology are examples of methodologies that could enhance the characterization of this compound's biological profile. colby.edu Methodological developments allowing for real-time monitoring of its distribution and activity within biological systems would also be highly valuable.

Integration of this compound Research into Translational Chemical Biology Paradigms

Integrating this compound research into translational chemical biology paradigms is essential to bridge the gap between fundamental discoveries and clinical applications. uky.educnio.esnyas.orged.ac.uk This involves applying chemical principles and techniques to address biological questions related to this compound's mechanism of action, delivery, and therapeutic potential. Translational chemical biology can facilitate the design of improved this compound analogs with enhanced properties, the development of novel delivery systems for targeted therapy, and the identification of biomarkers to predict treatment response. uky.educnio.es Collaborative efforts between chemists, biologists, pharmacologists, and clinicians within a translational framework can accelerate the understanding and application of this compound in treating diseases. uky.edunyas.org

Q & A

Q. What experimental design strategies optimize the synthesis or formulation of this compound?

- Methodology : Apply Response Surface Methodology (RSM) with Box-Behnken or central composite designs. For example, vary reaction parameters (temperature, catalyst concentration, pH) and model interactions using ANOVA. Validate predictions with confirmatory runs and compare yields/purity to baseline conditions. This approach balances efficiency and statistical rigor, as demonstrated in coagulation process optimization studies .

Q. How can multi-modal data (e.g., hyperspectral imaging, mineral liberation analysis) enhance characterization of this compound in complex matrices?

- Methodology : Integrate hyperspectral imaging (HSI) data (e.g., VNIR spectral regions) with Mineral Liberation Analyzer (MLA) outputs to map spatial distribution and crystallinity. Use Spectral Angle Mapper (SAM) algorithms to correlate spectral signatures with mineralogical features. Validate via electron probe microanalysis (EPMA) for elemental confirmation. This approach is effective for phosphate-rich mineral systems and can be adapted for pharmaceutical composites .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. For low-dose effects, apply benchmark dose (BMD) modeling. Ensure transparency by reporting raw data, outlier handling, and software packages (e.g., R or GraphPad Prism) in supplementary materials, adhering to journal data availability policies .

Q. How can researchers mitigate phosphate interference when analyzing this compound in environmental samples?

- Methodology : Employ selective chelating agents (e.g., lanthanum chloride) to precipitate interfering phosphates prior to analysis. Validate specificity via spike-recovery experiments in contaminated matrices. For complex samples, combine ion chromatography with tandem mass spectrometry (IC-MS/MS) to distinguish this compound from background phosphates .

Data Interpretation and Reporting

Q. What strategies improve reproducibility in this compound bioactivity assays?

- Methodology : Standardize cell culture conditions (e.g., passage number, serum batches) and include internal controls (e.g., reference inhibitors) in each assay plate. Use blinded data analysis to reduce bias. Report results with effect sizes, p-values, and power calculations, following CONSORT or ARRIVE guidelines for preclinical studies .

Q. How should researchers contextualize low-dose effects of this compound observed in vitro versus in vivo models?

- Methodology : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Compare in vitro IC₅₀ values to in vivo plasma concentrations, adjusting for protein binding and metabolic clearance. Use species-specific scaling factors to bridge findings, as recommended in toxicokinetic profiling .

Ethical and Regulatory Considerations

Q. What are the key ethical considerations when designing clinical trials for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.